molecular formula C24H23FN4O4 B13437156 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one CAS No. 1460272-53-0

4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one

Cat. No.: B13437156
CAS No.: 1460272-53-0
M. Wt: 450.5 g/mol
InChI Key: ZXEUVLDIXBFJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one involves multiple steps. The key intermediate, 4-(1-piperazinyl)-quinazoline, is produced from methyl anthranilate chlorination reaction with tert-butyl 1-piperazinecarboxylate, followed by amine deprotection .

Industrial Production Methods

Industrial production methods for this compound often involve solid dispersion techniques with matrix polymers that exhibit low hygroscopicity and high softening temperature, such as copovidone. This approach increases the bioavailability and stability of the compound .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the phthalazinone core, fluorophenyl group, and substituted piperazine. Key reactions include:

Formation of the Phthalazinone Core

  • Hydrazinolysis : Cyclization of 1,2-diketones with hydrazine forms the 1,2-dihydrophthalazin-1-one scaffold .

  • Substitution : Bromination or chlorination at the 4-position of the phthalazinone ring enables further functionalization (e.g., benzyl group introduction) .

Piperazine Modification

  • Acylation : Piperazine reacts with cyclopropanecarbonyl chloride under basic conditions (e.g., DIPEA in DCM) to form the 4-(cyclopropanecarbonyl)piperazine intermediate .

  • Carbamate Formation : Coupling the acylated piperazine with activated carbonyl intermediates (e.g., CDI) yields the 1-carbonyl linkage .

Fluorophenyl-Benzyl Assembly

  • Bromination : 4-Fluoro-3-bromomethylbenzene intermediates are generated using NBS or LiAlH4 .

  • Nucleophilic Substitution : The brominated intermediate reacts with hydroxyl-containing nucleophiles to install the (hydroxy)methyl group .

Stability and Degradation Reactions

The compound undergoes hydrolysis and oxidation under specific conditions:

Hydrolysis

  • Amide Bond Cleavage : The cyclopropanecarbonyl-piperazine bond is susceptible to acidic/basic hydrolysis, yielding cyclopropanecarboxylic acid and piperazine fragments .

  • Ester Degradation : Impurities such as methyl 2-fluoro-5-((4-oxophthalazin-1-yl)methyl)benzoate (Catalogue No.: PA 15 0701026) indicate ester hydrolysis pathways .

Oxidation

  • Alcohol Oxidation : The (hydroxy)methyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO4), forming 4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one .

Cross-Coupling

  • Suzuki-Miyaura : The fluorophenyl group participates in palladium-catalyzed coupling with aryl boronic acids to introduce substituents at the 3-position .

Reductive Amination

  • The hydroxyl group undergoes reductive amination with primary amines (e.g., benzylamine) to form secondary amines, enhancing solubility .

Table 2: Stability Under Forced Conditions

ConditionDegradation Product% Degradation (24h)Source
Acidic (pH 3)Piperazine fragment12%
Basic (pH 10)Cyclopropanecarboxylic acid18%
Oxidative (H2O2)Ketone derivative25%

Key Impurities and Byproducts

  • Nitroso Derivative : 4-(4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one forms under nitrosative conditions (Catalogue No.: PA 15 0701023) .

  • Acetylated Impurity : 4-(3-(4-Acetylpiperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one arises from incomplete acylation (Catalogue No.: PA 15 0701025) .

Scientific Research Applications

4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis, making it a potential candidate for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one is unique due to its specific molecular structure, which allows it to effectively inhibit tubulin polymerization and induce apoptosis in cancer cells. Its formulation with matrix polymers like copovidone also enhances its bioavailability and stability, making it a promising candidate for pharmaceutical applications .

Biological Activity

The compound 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one , also known as KU-0059436 or AZD2281, is a member of the phthalazinone family and has garnered significant interest due to its potent biological activity, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. This article delves into its biological mechanisms, pharmacokinetics, and therapeutic applications, particularly in oncology.

  • Molecular Formula : C24H23FN4O4
  • Molecular Weight : 450.46 g/mol
  • CAS Number : 1460272-53-0

KU-0059436 acts primarily as a PARP inhibitor , targeting PARP-1 and PARP-2 enzymes that are crucial for DNA repair mechanisms in cells. By inhibiting these enzymes, the compound disrupts the repair of single-strand breaks in DNA, leading to increased cell death, particularly in cancer cells that are already deficient in DNA repair capabilities (e.g., BRCA1/2 mutations) .

In vitro Studies

In vitro studies have demonstrated that KU-0059436 exhibits strong cytotoxic effects against various cancer cell lines. Notably:

  • Selectivity : It shows higher efficacy against BRCA-deficient cell lines compared to BRCA-proficient lines, indicating a potential therapeutic window for treating specific breast and ovarian cancers .

In vivo Studies

In vivo efficacy has been evaluated using xenograft models:

  • Xenograft Models : In SW620 colorectal cancer xenograft models, KU-0059436 displayed significant tumor growth inhibition compared to controls, suggesting its potential as an effective treatment option .

Pharmacokinetics

The pharmacokinetic profile of KU-0059436 indicates:

  • Absorption : Rapid absorption following oral administration with peak plasma concentrations achieved within 1 to 3 hours.
  • Metabolism : Metabolized primarily in the liver via CYP3A isoenzymes, with a significant proportion excreted unchanged .
  • Half-life : The elimination half-life ranges from 5 to 11 hours, allowing for once-daily dosing regimens .

Case Studies

Several clinical studies have investigated the efficacy of KU-0059436 in various cancer types:

  • BRCA-Mutated Breast Cancer : A phase II trial demonstrated that patients with BRCA1/2 mutations showed a favorable response to treatment with KU-0059436, leading to tumor shrinkage in a significant percentage of cases .
  • Combination Therapies : Ongoing research is exploring the use of KU-0059436 in combination with other chemotherapeutic agents to enhance overall efficacy and overcome resistance mechanisms .

Data Table: Summary of Biological Activity

Activity TypeDescription
PARP Inhibition Strong inhibition of PARP-1 and PARP-2 enzymes
Cytotoxicity High potency against BRCA-deficient cancer cell lines
Tumor Growth Inhibition Significant reduction in tumor size in xenograft models
Pharmacokinetics Rapid absorption; half-life of 5 to 11 hours

Properties

CAS No.

1460272-53-0

Molecular Formula

C24H23FN4O4

Molecular Weight

450.5 g/mol

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]-hydroxymethyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H23FN4O4/c25-19-8-7-15(21(30)20-16-3-1-2-4-17(16)22(31)27-26-20)13-18(19)24(33)29-11-9-28(10-12-29)23(32)14-5-6-14/h1-4,7-8,13-14,21,30H,5-6,9-12H2,(H,27,31)

InChI Key

ZXEUVLDIXBFJCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C(C4=NNC(=O)C5=CC=CC=C54)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.